Tert-butyl 4-hydroxy-4-propylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-4-propylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H25NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-propylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically isolated through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Tert-butyl 4-hydroxy-4-propylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-propylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxypiperidine-1-carboxylate
- Tert-butyl 4-(4-hydroxymethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-hydroxy-4-propylpiperidine-1-carboxylate is unique due to its specific functional groups and structural configuration. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H25NO3 |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-propylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-5-6-13(16)7-9-14(10-8-13)11(15)17-12(2,3)4/h16H,5-10H2,1-4H3 |
InChI Key |
UGTUNMFQCOPQRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CCN(CC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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